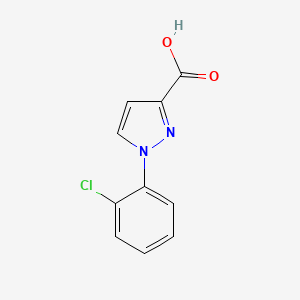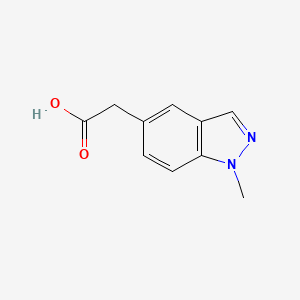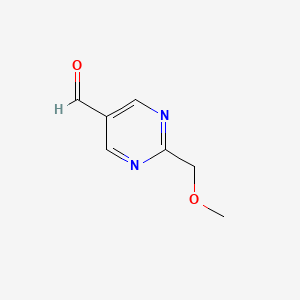
N-Methyl-2-(2-nitrophenoxy)ethanamine
Übersicht
Beschreibung
N-Methyl-2-(2-nitrophenoxy)ethanamine: is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . This compound is characterized by the presence of a nitrophenoxy group attached to an ethanamine backbone, which is further substituted with a methyl group on the nitrogen atom. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(2-nitrophenoxy)ethanamine typically involves the reaction of 2-nitrophenol with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the electrophilic carbon of the chloroethanamine, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Methyl-2-(2-nitrophenoxy)ethanamine can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, iron powder with hydrochloric acid
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed:
Oxidation: this compound N-oxide
Reduction: N-Methyl-2-(2-aminophenoxy)ethanamine
Substitution: Various substituted phenoxyethanamines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Methyl-2-(2-nitrophenoxy)ethanamine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the interactions of nitrophenoxy derivatives with biological macromolecules. It can be used to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: While not directly used as a therapeutic agent, this compound and its derivatives are studied for their potential pharmacological activities. Research may focus on their effects on specific biological targets, such as enzymes or receptors, to identify potential drug candidates.
Industry: In industrial settings, this compound may be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical structure allows for the modification of physical and chemical properties of materials.
Wirkmechanismus
The mechanism of action of N-Methyl-2-(2-nitrophenoxy)ethanamine depends on its specific application. In biochemical studies, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The nitrophenoxy group can interact with amino acid residues in the enzyme, affecting its catalytic activity. In receptor studies, the compound may bind to specific receptors, altering their signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
- N-Methyl-2-(4-nitrophenoxy)ethanamine
- N-Methyl-2-(2-aminophenoxy)ethanamine
- N-Methyl-2-(2-chlorophenoxy)ethanamine
Comparison: N-Methyl-2-(2-nitrophenoxy)ethanamine is unique due to the presence of the nitro group at the ortho position relative to the phenoxy group This structural feature influences its reactivity and interactions with biological targets Compared to its para-substituted analog, N-Methyl-2-(4-nitrophenoxy)ethanamine, the ortho-substituted compound may exhibit different steric and electronic effects, leading to variations in its chemical and biological properties The presence of different substituents (eg
Eigenschaften
IUPAC Name |
N-methyl-2-(2-nitrophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10-6-7-14-9-5-3-2-4-8(9)11(12)13/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTUCZRYMNKHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651296 | |
| Record name | N-Methyl-2-(2-nitrophenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038700-63-8 | |
| Record name | N-Methyl-2-(2-nitrophenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416174.png)
![[3-(dimethylamino)phenyl]-1-piperazinylMethanone](/img/structure/B1416176.png)



![{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1416186.png)
![(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B1416188.png)
![(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid](/img/structure/B1416189.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-(2-methoxyethyl)amine](/img/structure/B1416190.png)

